2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride
Description
This quaternary ammonium compound features a butan-1-aminium core substituted with a hydroxy group, three methyl groups, and a 4-(octyloxy)-4-oxobutane chain. The oxo group at position 4 introduces polarity, which may enhance solubility in polar solvents.
Properties
Molecular Formula |
C15H32ClNO3 |
|---|---|
Molecular Weight |
309.87 g/mol |
IUPAC Name |
(2-hydroxy-4-octoxy-4-oxobutyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C15H32NO3.ClH/c1-5-6-7-8-9-10-11-19-15(18)12-14(17)13-16(2,3)4;/h14,17H,5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SUANLWVPVVDPDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and an octylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and trimethylammonium groups play a crucial role in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of the target compound with analogs:
Key Differences and Implications
- Chain Length and Hydrophobicity : The target compound’s octyloxy (C8) chain is shorter than Lauroyl PG-trimonium chloride’s lauroyl (C12) group . This difference may reduce its micelle-forming capacity compared to lauroyl derivatives but improve solubility in aqueous media.
- Oxo Group vs. Ester : The 4-oxo group in the target compound introduces additional polarity compared to Lauroyl PG-trimonium’s ester linkage. This may enhance interactions with polar solvents or substrates.
- Fluorinated Analogs : Fluorinated propanaminium derivatives (e.g., in ) exhibit superior thermal and chemical stability due to C-F bonds, unlike the hydrocarbon-based target compound.
- Biological Relevance : Choline chloride, a structural simpler analog, is essential in lipid metabolism , whereas the target compound’s complex structure suggests industrial rather than biological roles.
Biological Activity
2-Hydroxy-N,N,N-trimethyl-4-(octyloxy)-4-oxobutan-1-aminium chloride, a quaternary ammonium compound, has garnered attention in various fields, particularly in antimicrobial research and material sciences. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
The compound's molecular formula is , with a molecular weight of approximately 320.87 g/mol. It is characterized by a trimethylammonium group and an octyloxy chain, which contribute to its solubility and biological interactions.
The biological activity of this compound primarily revolves around its antimicrobial properties. The compound exhibits its effects through several mechanisms:
- Cell Membrane Disruption : The quaternary ammonium structure allows the compound to interact with and disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : Studies indicate that the compound can interfere with the synthesis of biofilm-related genes in bacteria, thereby reducing the ability to form protective biofilms.
- Metabolic Interference : It has been shown to inhibit key metabolic pathways in bacteria, affecting energy production and cellular respiration.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. A notable case study involved its efficacy against Streptococcus mutans, a primary contributor to dental caries.
Case Study: Efficacy Against Streptococcus mutans
In a controlled laboratory setting, the minimum inhibitory concentration (MIC) of this compound against S. mutans was determined to be 0.625 mg/mL. The inhibition rate was recorded at 90.01% ± 1.54% after 12 hours of treatment. Scanning electron microscopy (SEM) revealed significant morphological changes in bacterial cells treated with the compound, including the formation of cavities indicative of membrane disruption.
Data Table: Biological Activity Summary
Safety and Toxicity
While the antimicrobial properties are promising, safety assessments are crucial for any potential therapeutic applications. Preliminary studies suggest low toxicity levels in mammalian cells; however, comprehensive toxicological evaluations are necessary for clinical applications.
Applications
The potential applications for this compound include:
- Antimicrobial Agents : As a component in dental care products to combat plaque-forming bacteria.
- Industrial Uses : In coatings and materials where antimicrobial properties are desired.
- Pharmaceuticals : As an additive in formulations requiring enhanced stability and antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
